molecular formula C10H19NO5 B15307359 (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid

(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid

Cat. No.: B15307359
M. Wt: 233.26 g/mol
InChI Key: VJDDIZFIHZRFLU-ZETCQYMHSA-N
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Description

(2S)-4-{[(tert-Butoxy)carbonyl]amino}-2-methoxybutanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the fourth carbon and a methoxy group at the second carbon of the butanoic acid backbone. The Boc group serves as a temporary protective moiety for amines during peptide synthesis, enhancing stability under basic and nucleophilic conditions while enabling selective deprotection under acidic conditions . The methoxy substituent at position 2 introduces steric and electronic effects, modulating solubility and reactivity. This compound is widely used in medicinal chemistry and peptide engineering as a building block for introducing modified residues into bioactive molecules.

Properties

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

(2S)-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-5-7(15-4)8(12)13/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1

InChI Key

VJDDIZFIHZRFLU-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)OC

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)OC

Origin of Product

United States

Preparation Methods

Methylation of N-Boc-D-Serine

The most widely reported method begins with N-Boc-D-serine, which undergoes methylation at the hydroxyl group to introduce the methoxy moiety. A homogeneous reaction system using dimethyl sulfate as the methylating agent and crown ethers as phase-transfer catalysts achieves high regioselectivity.

Reaction Conditions

Parameter Optimal Value
Solvent System THF/Water (1:1 v/v)
Temperature 0–5°C
Catalyst 18-Crown-6 Ether
Yield 82–85%

The use of 18-crown-6 ether facilitates the dissolution of inorganic bases (e.g., NaOH) in the organic phase, enhancing reaction efficiency. Side products, such as over-methylated derivatives, are minimized by maintaining strict temperature control below 5°C.

Boc Protection and Deprotection Strategies

In multistep syntheses, temporary Boc deprotection may be required. Patent CN102020589B describes a Boc-protected intermediate that undergoes acid-catalyzed deprotection (e.g., HCl in dioxane) followed by re-protection under controlled pH conditions. This approach avoids racemization, preserving the (2S) configuration.

Continuous-Flow Synthesis

Reactor Design and Parameters

Patent CN113582880B introduces a continuous-flow method for analogous Boc-protected amines, utilizing two feed streams:

  • Stream 1 : Substrate (e.g., amino alcohol), base (triethylamine), and tert-butanol in THF.
  • Stream 2 : Diphenylphosphoryl azide (DPPA) in THF.

Key Advantages

  • Reduced reaction time (2–4 hours vs. 12–24 hours in batch).
  • Improved safety profile by minimizing exposure to hazardous azides.
  • Scalability for industrial production, with throughputs exceeding 50 kg/day.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 9.25 (s, 1H, NH), 4.10–4.15 (m, 1H, CH), 3.40 (s, 3H, OCH₃), 1.45 (s, 9H, Boc).
  • IR (KBr) : 1740 cm⁻¹ (C=O, acid), 1695 cm⁻¹ (C=O, Boc), 1250 cm⁻¹ (C–O–C).

Chiral Purity Assessment

Chiral HPLC using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) confirms enantiomeric excess >99% for the (2S) configuration.

Industrial-Scale Optimization

Cost-Effective Solvent Recovery

Patent CN102320993B highlights a solvent recovery system for THF/water mixtures, achieving >95% solvent reuse through fractional distillation. This reduces raw material costs by 30–40% in large-scale production.

Waste Management

Neutralization of dimethyl sulfate byproducts with calcium hydroxide generates non-hazardous calcium sulfate, complying with environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.

    Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations at Position 2 and 4

(a) Amino vs. Methoxy Substitution
  • (2S)-2-Amino-4-[(tert-butoxycarbonyl)amino]butanoic acid (CAS 10270-94-7): Replacing the methoxy group at position 2 with an amino group increases polarity and hydrogen-bonding capacity. This compound is more reactive in peptide coupling reactions but requires additional protection strategies for the free amine .
  • (2S)-4-azido-2-[(tert-butoxycarbonyl)amino]butanoic acid (CAS 120042-08-2): The azido group at position 4 enables click chemistry applications (e.g., Cu-catalyzed cycloaddition with alkynes). This functionalization is absent in the target compound, limiting its utility in bioconjugation compared to the azido analogue .
(b) Hydroxy and Methyl Substituents
  • The methyl group on the Boc-protected amine increases steric hindrance, reducing nucleophilic reactivity .
  • (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid (CAS 1977-33-9): Stereoisomerism at positions 2 and 3 alters molecular conformation, impacting interactions with chiral environments (e.g., enzyme active sites). The (2R,3S) configuration may exhibit distinct pharmacokinetic properties compared to the (2S) target compound .

Chain Length and Branching Variations

  • (3S)-3-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoic acid: The extended pentanoic acid chain and methyl branch at position 4 increase lipophilicity, favoring membrane permeability. This contrasts with the shorter butanoic acid chain of the target compound, which prioritizes solubility in aqueous media .
  • 4-(tert-Butoxycarbonylamino)but-2-ynoic acid (CAS 168762-94-5): The alkyne group at position 2 introduces rigidity and enables orthogonal reactivity (e.g., cycloaddition with azides). This functionalization is absent in the methoxy-substituted target compound .

Aromatic and Heterocyclic Modifications

  • (2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-[(3-bromophenyl)methoxy]-3-iodophenyl)propanoic acid: Aromatic bromo and iodo substituents enhance hydrophobicity and enable halogen bonding, which is critical for targeting hydrophobic protein pockets. The target compound lacks such aromatic groups, limiting its use in specific receptor-ligand interactions .
  • (S)-2-((tert-butoxycarbonyl)(2,4-dimethoxybenzyl)amino)-2,3-dimethylbutanoic acid (CAS 1938618-40-6): The dimethoxybenzyl group introduces UV-active chromophores and steric bulk, which can influence photostability and enzymatic recognition. The target compound’s simpler methoxy group lacks these properties .

Data Table: Key Properties of Target Compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
(2S)-4-{[(tert-Butoxy)carbonyl]amino}-2-methoxybutanoic acid N/A* C₁₀H₁₉NO₅ 233.26 2-OCH₃, 4-BocNH Peptide synthesis, chiral intermediates
(2S)-2-Amino-4-[(tert-butoxycarbonyl)amino]butanoic acid 10270-94-7 C₉H₁₇N₂O₄ 217.25 2-NH₂, 4-BocNH Reactive intermediates requiring amine protection
(2S)-4-azido-2-[(tert-butoxycarbonyl)amino]butanoic acid 120042-08-2 C₉H₁₅N₄O₄ 243.24 4-N₃, 2-BocNH Bioconjugation via click chemistry
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid 1977-33-9 C₁₀H₁₉NO₅ 233.26 2-BocNH, 3-OCH₃ Diastereomeric studies, enzyme-substrate interactions
(3S)-3-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoic acid N/A C₁₁H₂₁NO₄ 231.29 3-BocNH, 4-CH₃ Lipophilic drug design

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) group in the synthesis of this compound?

The Boc group serves as a temporary protecting agent for the amino group during synthesis, preventing undesired side reactions such as nucleophilic attacks or oxidation. It is typically introduced using Boc anhydride under basic conditions (e.g., NaHCO₃) and removed with trifluoroacetic acid (TFA) in dichloromethane. This stepwise protection-deprotection strategy is critical for maintaining structural integrity during multi-step syntheses .

Q. What are the key steps in synthesizing (2S)-4-{[(tert-butoxycarbonyl)amino}-2-methoxybutanoic acid?

Synthesis involves three primary steps:

  • Boc Protection : The amino group is protected using Boc anhydride under mildly basic conditions.
  • Methoxy Introduction : Alkylation or etherification reactions introduce the methoxy group at the C2 position.
  • Carboxylation : Oxidation or hydrolysis of a precursor ester yields the carboxylic acid moiety. Reaction conditions (e.g., pH 8–9, 15–25°C) are tightly controlled to minimize racemization .

Q. How is the molecular structure confirmed post-synthesis?

Structural confirmation employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify backbone connectivity and stereochemistry (e.g., methoxy group at δ 3.3–3.5 ppm).
  • IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for Boc and carboxylic acid groups).
  • Mass Spectrometry : High-resolution MS confirms the molecular weight (e.g., [M+H]⁺ at m/z 276.12) .

Q. What safety precautions are required when handling this compound?

Use personal protective equipment (gloves, goggles) and work in a fume hood. In case of skin contact, rinse immediately with water. For ingestion, seek medical attention and provide the Safety Data Sheet (SDS). Store at –20°C in airtight containers under inert gas .

Advanced Research Questions

Q. How can HPLC conditions be optimized for purity analysis?

Reverse-phase HPLC with a C18 column (5 µm, 4.6 × 250 mm) and gradient elution (10–90% acetonitrile in water with 0.1% TFA) is recommended. Monitor at 220 nm for optimal UV absorption. Adjust flow rates (1.0–1.5 mL/min) and column temperature (25–30°C) to resolve stereoisomers or byproducts. Retention times typically range 8–12 minutes .

Q. What strategies mitigate racemization risks during synthesis?

To preserve the (2S) configuration:

  • Conduct reactions at low temperatures (0–5°C) to slow racemization kinetics.
  • Use chiral catalysts (e.g., L-proline derivatives) in asymmetric syntheses.
  • Validate stereochemical purity via chiral HPLC (Chiralpak AD-H column) or circular dichroism spectroscopy .

Q. How does the methoxy group influence biological activity?

The methoxy substituent enhances lipophilicity, improving membrane permeability in cellular assays. Comparative studies with non-methoxy analogs show a 2–3 fold increase in IC₅₀ values for enzyme inhibition (e.g., protease targets). Molecular docking simulations suggest the methoxy group occupies hydrophobic pockets in enzyme active sites .

Q. What computational methods predict the compound’s reactivity?

Density Functional Theory (DFT) at the B3LYP/6-31G* level models transition states for nucleophilic acyl substitutions. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets like kinases or proteases. These methods guide the design of derivatives with modified reactivity or selectivity .

Q. How to address low yields in peptide coupling reactions?

Optimize coupling using:

  • Activating Agents : DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) at 1.2:1 molar ratios.
  • Pre-activation : Convert the carboxylic acid to an NHS ester for improved nucleophilic attack.
  • Solvent Choice : Anhydrous DMF or THF minimizes hydrolysis side reactions .

Q. What experimental designs assess compound stability?

Conduct accelerated stability studies:

  • Thermal Stability : Incubate at 40°C for 4 weeks, monitoring degradation via HPLC.
  • Hydrolytic Stability : Test pH-dependent degradation (pH 3–10 buffers at 37°C).
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photoproducts.
    Store lyophilized samples at –20°C under nitrogen for long-term stability .

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